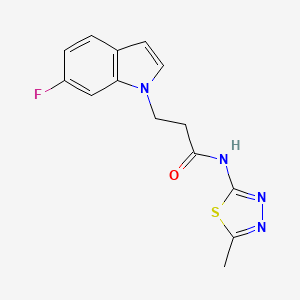![molecular formula C21H24N4O2S B10995334 2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B10995334.png)
2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound with a pyridazinone core. Its structure combines a piperazine moiety, a phenoxyethyl group, and a thiophene ring.
Purpose: This compound has attracted attention due to its potential therapeutic applications, particularly in the field of neurodegenerative diseases.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via a multistep process that includes cyclization reactions, piperazine functionalization, and pyridazinone formation.
Reaction Conditions: Specific reaction conditions may vary, but typical conditions involve suitable solvents, catalysts, and temperature ranges.
Industrial Production: While not widely produced industrially, research laboratories can synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but derivatives with modified functional groups are common.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for other molecules.
Biology: Investigations explore its interactions with biological systems, including receptors and enzymes.
Medicine: The compound’s pharmacological properties may be relevant for drug development, especially in neurodegenerative disorders.
Mechanism of Action
Targets: The compound likely interacts with specific molecular targets, such as enzymes or receptors.
Pathways: It may modulate signaling pathways related to neurotransmission, inflammation, or cell survival.
Comparison with Similar Compounds
Uniqueness: Its combination of a piperazine, phenoxyethyl group, and thiophene ring sets it apart.
Similar Compounds: Other pyridazinone derivatives, such as 2-phenylpyridazin-3(2H)-one, share structural features but lack the specific substituents found in our compound.
Properties
Molecular Formula |
C21H24N4O2S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[[4-(2-phenoxyethyl)piperazin-1-yl]methyl]-6-thiophen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C21H24N4O2S/c26-21-9-8-19(20-7-4-16-28-20)22-25(21)17-24-12-10-23(11-13-24)14-15-27-18-5-2-1-3-6-18/h1-9,16H,10-15,17H2 |
InChI Key |
GNSMSQSUGOGRHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide](/img/structure/B10995251.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B10995253.png)

![N-(2,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10995287.png)

![1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(morpholin-4-yl)ethane-1,2-dione](/img/structure/B10995303.png)
![[1-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10995304.png)
![N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B10995309.png)
![ethyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10995316.png)

![4,7-dimethoxy-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10995328.png)
![N-(2,4-dichlorophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B10995330.png)
![4-(3-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10995336.png)

